

Application Note: Protocol for In Vitro Translation Inhibition Assay Using Sordarin

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Compound of Interest

Compound Name: Sordarin

Cat. No.: B1681957

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Audience: Researchers, scientists, and drug development professionals.

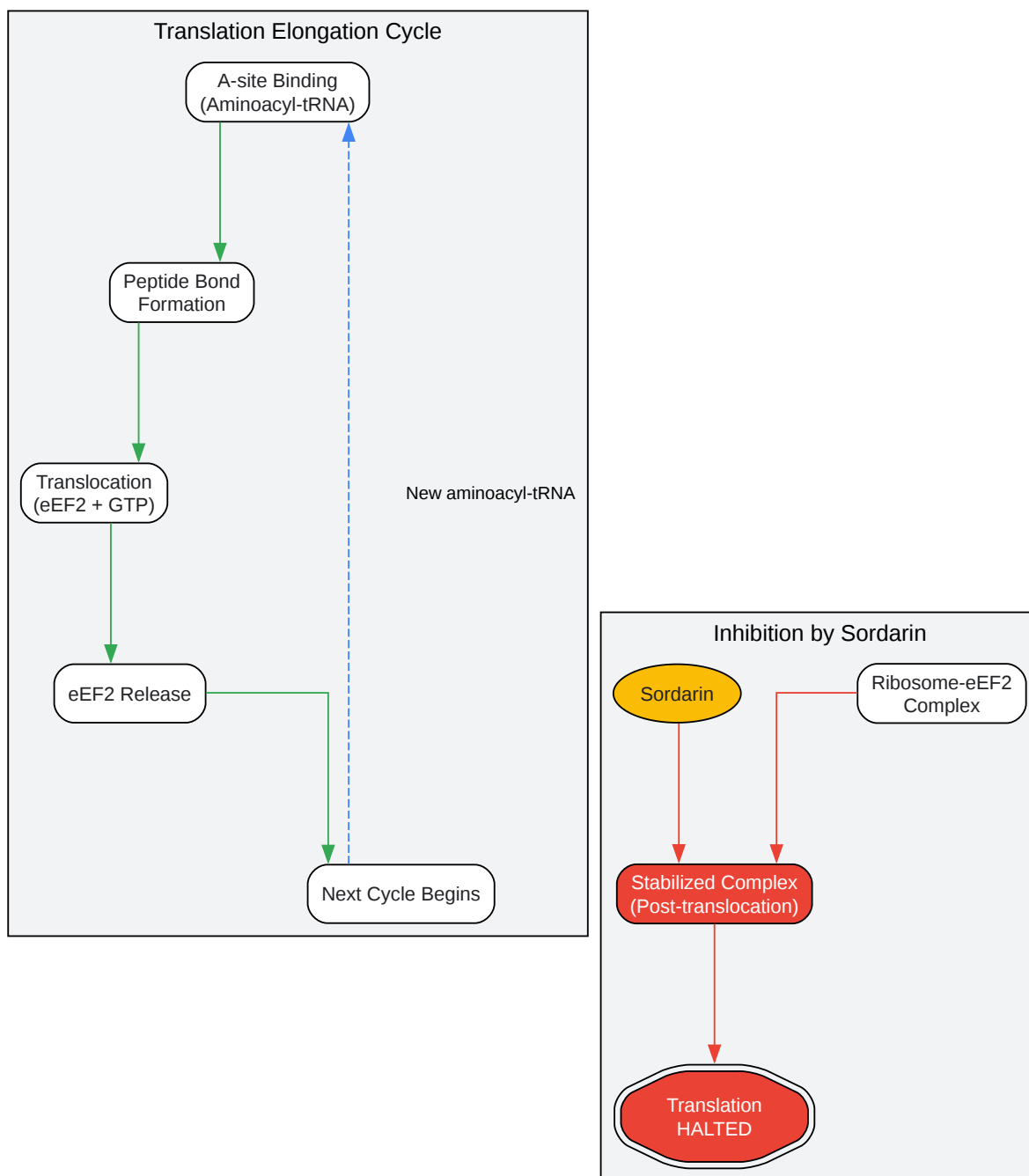
Introduction **Sordarin** and its derivatives are a class of antifungal agents that exhibit a unique mechanism of action by selectively inhibiting protein synthesis in fungi.[1][2] Unlike many antifungal drugs that target the cell membrane or cell wall, **sordarin** specifically targets the elongation phase of translation.[2][3][4] Its primary molecular target is eukaryotic Elongation Factor 2 (eEF2), a crucial enzyme that catalyzes the GTP-dependent translocation of the ribosome along the mRNA during protein synthesis.[5][6] **Sordarin** functions by binding to eEF2 and stabilizing the ribosome-eEF2 complex after translocation has occurred.[5][7] This action effectively traps eEF2 on the ribosome, preventing its release and thereby halting the polypeptide elongation cycle, which ultimately leads to the cessation of protein synthesis and fungal cell death.[1][2]

A significant advantage of **sordarin** is its high selectivity for fungal eEF2, with minimal effects on the mammalian protein synthesis machinery.[2][8][9] This specificity makes it an invaluable tool for studying fungal protein synthesis and a promising candidate for the development of new antifungal therapies.[3][5]

This application note provides a detailed protocol for a poly(U)-directed in vitro translation assay to determine the inhibitory activity of **sordarin** and its analogs. The assay measures the incorporation of a radiolabeled amino acid into a polypeptide chain within a fungal cell-free system.[1][10] This allows for the quantification of translation inhibition and the determination of key metrics such as the 50% inhibitory concentration (IC50).[1]

Mechanism of Action

Sordarin's inhibitory effect is achieved by locking the eEF2-ribosome complex in a post-translocation state. It binds to a pocket on eEF2, which stabilizes a specific conformation of the factor on the ribosome.^{[5][7]} This prevents the release of eEF2, which is a necessary step for the next aminoacyl-tRNA to bind, thus effectively jamming the translation machinery.^[5]



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Caption: Sordarin stabilizes the eEF2-ribosome complex, halting translation.

Data Presentation: Inhibitory Activity of Sordarin

The following table summarizes the 50% inhibitory concentrations (IC₅₀) of **sordarin** and its derivative, GR135402, against cell-free translation systems from various pathogenic fungi. The data illustrates the potent activity against sensitive species and the intrinsic resistance observed in others.[\[1\]](#)

Compound	Fungal Species	In Vitro Translation IC ₅₀ (µg/mL)
Sordarin	Candida albicans	0.04
Candida glabrata	0.04	
Cryptococcus neoformans	0.08	
Candida krusei	>100	
Candida parapsilosis	>100	
GR135402	Candida albicans	0.01
(Data sourced from Domínguez et al., 1998) [1]		

Experimental Protocols

This protocol is adapted from established methodologies for assessing **sordarin**'s effect on fungal cell-free translation systems.[\[1\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#) It quantifies the synthesis of a polyphenylalanine chain from a polyuridylic acid (poly(U)) template by measuring the incorporation of radiolabeled phenylalanine ([¹⁴C]Phe).

Preparation of Fungal Cell-Free Lysate (S-100 Fraction)

This procedure is based on the method described by Tuite and Plesset.[\[8\]](#)

- Cell Culture: Grow fungal cells (e.g., *Candida albicans*) in a suitable medium (e.g., YPD) to the mid-logarithmic phase.[\[11\]](#)

- **Harvest and Wash:** Harvest the cells by centrifugation. Wash the cell pellet with sterile, cold water and then with lysis buffer (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 2 mM $\text{Mg}(\text{OAc})_2$, 2 mM DTT).[11]
- **Lysis:** Resuspend the cell pellet in a minimal volume of lysis buffer. Lyse the cells by mechanical disruption, such as vortexing with an equal volume of cold glass beads (0.45-0.55 mm). Perform lysis in short, high-intensity intervals (e.g., 8 cycles of 30 seconds vortexing followed by 30 seconds on ice).[10][11]
- **Clarification:** Centrifuge the lysate at a low speed (e.g., 5,000 x g) for 5 minutes at 4°C to remove glass beads and large cell debris.[1]
- **Fractionation:** Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 30,000 x g) for 20-30 minutes at 4°C to pellet mitochondria and other organelles.[1][10]
- **S-100 Preparation:** Aspirate the resulting supernatant and perform an ultracentrifugation step at 100,000 x g for 30-60 minutes to pellet the ribosomes. The final supernatant is the post-polysomal supernatant (S-100 fraction), which contains the necessary soluble factors for translation, including eEF2.[1][10]
- **Quantification and Storage:** Determine the protein concentration of the S-100 fraction (e.g., using a Bradford assay). Aliquot the S-100 fraction and store it at -80°C until use.[10]

Compound Preparation

- **Stock Solution:** Dissolve **Sordarin** in a suitable solvent, such as 25% (v/v) dimethyl sulfoxide (DMSO).[1][8]
- **Serial Dilutions:** Prepare serial dilutions of the stock solution to test a range of final concentrations. For sensitive species, final concentrations may range from 0.005 to 2.5 $\mu\text{g}/\text{ml}$. [8] For resistant species, a range of 0.2 to 100 $\mu\text{g}/\text{ml}$ may be necessary.[8]
- **Control:** Ensure the final DMSO concentration is constant across all assay wells (e.g., 2.5%) and does not interfere with the translation reaction.[1][8]

Poly(U)-Directed In Vitro Translation Assay

The assay should be performed in 96-well plates.[8]

- Reaction Mixture: Prepare a master mix for the translation reaction. Final concentrations in a 50 μ L assay volume should be approximately as follows:[8]
 - 20 mM HEPES-KOH (pH 7.4)
 - 150 mM Potassium Acetate
 - 10 mM Magnesium Acetate
 - 20 mM DTT
 - 450 μ M ATP
 - 100 μ M GTP
 - Energy regenerating system (24 mM phosphocreatine, 70 μ g/ml creatine phosphokinase)
 - 0.5 mg/ml Poly(U) RNA template
 - 0.75 μ M [14 C]Phenylalanine
 - RNase inhibitor (e.g., 0.38 U of RNA-guard)
 - Fungal S-100 Lysate
- Assay Setup: Add the appropriate volume of the serially diluted **Sordarin** or the vehicle control (DMSO) to the reaction wells.
- Initiation and Incubation: Start the reaction by adding the S-100 lysate/master mix. Incubate the plate for 60 minutes at 30°C.[1][11]
- Termination: Stop the reaction by adding 50 μ L of 1 M NaOH to each well and incubate at room temperature for 10 minutes to hydrolyze the Phe-tRNA Phe molecules.[8]
- Precipitation: Add ice-cold 10% trichloroacetic acid (TCA) to each well to precipitate the newly synthesized, radiolabeled polyphenylalanine chains.[1][11] Heat the samples at 90°C

for 10 minutes.[10]

- Filtration and Washing: Collect the precipitate by filtering the contents of each well through glass fiber filters using a vacuum manifold. Wash the filters multiple times with cold 5% TCA and once with 95% ethanol to remove unincorporated [^{14}C]Phe.[1][10]
- Quantification: Dry the filters completely. Place each filter in a scintillation vial with a suitable scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of protein synthesized.[1][11]

Data Analysis

- Calculate Percent Inhibition: Determine the percentage of translation inhibition for each **Sordarin** concentration relative to the vehicle-treated control using the following formula:[1]
$$\% \text{ Inhibition} = 100 * (1 - (\text{CPM_Sordarin} / \text{CPM_Control}))$$
- Determine IC₅₀: Plot the percent inhibition against the logarithm of the **Sordarin** concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of protein synthesis.[1]

Experimental Workflow

Caption: Workflow for the **Sordarin** in vitro protein synthesis inhibition assay.

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